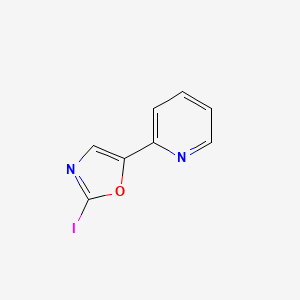

2-Iodo-5-(pyridin-2-yl)oxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5IN2O |

|---|---|

Molecular Weight |

272.04 g/mol |

IUPAC Name |

2-iodo-5-pyridin-2-yl-1,3-oxazole |

InChI |

InChI=1S/C8H5IN2O/c9-8-11-5-7(12-8)6-3-1-2-4-10-6/h1-5H |

InChI Key |

SHMVZGQFXAGZFN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)C2=CN=C(O2)I |

Origin of Product |

United States |

Synthetic Methodologies for 2 Iodo 5 Pyridin 2 Yl Oxazole

Strategies for Oxazole (B20620) Ring Construction and Functionalization

The formation of the oxazole ring is a fundamental step in the synthesis of 2-Iodo-5-(pyridin-2-yl)oxazole. This involves creating the five-membered ring containing both oxygen and nitrogen atoms, followed by the introduction of the iodine atom at the 2-position.

Cyclization Reactions for Oxazole Core Formation

Several named reactions and synthetic strategies are available for the construction of the oxazole core. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Some of the most relevant cyclization reactions include:

Robinson-Gabriel Synthesis: This method involves the cyclization of α-acylamino ketones under dehydration conditions, often using reagents like sulfuric acid or phosphorus pentachloride. While a classic method, the harsh conditions can limit its functional group tolerance. ijpsonline.comnih.gov

Van Leusen Oxazole Synthesis: A widely used and versatile method, the Van Leusen reaction utilizes tosylmethyl isocyanide (TosMIC) to react with an aldehyde, forming a 5-substituted oxazole. ijpsonline.commdpi.com This method is particularly relevant as it could directly install the pyridyl group at the 5-position if 2-pyridinecarboxaldehyde (B72084) is used as the starting material. The reaction generally proceeds under mild basic conditions. mdpi.com

Fischer Oxazole Synthesis: This approach involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. ijpsonline.comijpsonline.com

Bredereck Reaction: This synthesis produces oxazoles from the reaction of α-haloketones with amides. ijpsonline.com

Oxidation of Oxazolines: Oxazolines, which are partially saturated analogs of oxazoles, can be oxidized to form the aromatic oxazole ring. tandfonline.com

From Enamides: Copper(II)-catalyzed oxidative cyclization of enamides provides a route to 2,5-disubstituted oxazoles at room temperature. nih.gov This method offers good functional group tolerance. nih.gov

A comparison of these methods highlights the advantages of the Van Leusen and enamide cyclization approaches for the synthesis of a 5-(pyridin-2-yl)oxazole precursor due to their milder conditions and direct installation of the required pyridyl substituent.

Regioselective Iodination Techniques for Heterocycles

Once the 5-(pyridin-2-yl)oxazole core is synthesized, the next critical step is the regioselective introduction of an iodine atom at the 2-position. The electronic nature of the oxazole ring dictates that the C2 and C5 positions are most susceptible to electrophilic attack and deprotonation.

Several methods can be employed for the iodination of oxazoles:

Metalation followed by Iodination: This is a highly effective and regioselective method. It involves the deprotonation of the oxazole at the desired position using a strong base, such as lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS), at low temperatures, followed by quenching the resulting lithiated intermediate with an iodine source like molecular iodine (I₂) or N-iodosuccinimide (NIS). uit.noresearchgate.net The C2 position of the oxazole is generally the most acidic proton, making its selective deprotonation and subsequent iodination feasible. researchgate.net

Electrophilic Iodination: Direct electrophilic iodination of the oxazole ring can also be attempted using various iodinating reagents. However, this method may lead to a mixture of products, with iodination potentially occurring at other positions (C4 or C5) depending on the substituents present on the ring. researchgate.net For instance, the reaction of an oxazole with iodine in the presence of an acid might lead to the 4-iodooxazole (B3223780) in low yield. researchgate.net

Iodine-Catalyzed Reactions: In some cases, iodine can act as a catalyst in domino reactions to form substituted oxazoles. For example, an iodine-catalyzed tandem oxidative cyclization of aromatic aldehydes and α-amino acids can yield 2,5-disubstituted oxazoles. researchgate.netresearchgate.net

For the specific synthesis of this compound, a metalation-iodination strategy on a pre-formed 5-(pyridin-2-yl)oxazole intermediate would likely offer the highest regioselectivity and yield.

Construction of the Pyridyl Substructure and its Integration

The pyridyl group at the 5-position of the oxazole ring can be introduced in several ways. The most straightforward approach is to utilize a pyridine-containing starting material in the oxazole ring synthesis.

Using 2-Pyridinecarboxaldehyde: As mentioned in the Van Leusen synthesis, reacting 2-pyridinecarboxaldehyde with TosMIC would directly yield 5-(pyridin-2-yl)oxazole. mdpi.com

Cross-Coupling Reactions: Alternatively, a pre-functionalized oxazole, such as a 5-halooxazole, could be coupled with a pyridylboronic acid or a pyridylstannane derivative via a palladium-catalyzed cross-coupling reaction like the Suzuki or Stille coupling. This offers a modular approach where the two heterocyclic components are synthesized separately and then joined. researchgate.net For instance, a Pd(II)/Cu(I)-mediated cross-coupling involving C-H activation of oxazoles has been used to form C-C bonds between bromopyridine intermediates and oxazole fragments. researchgate.net

Convergent and Divergent Synthetic Approaches to this compound

The synthesis of this compound can be designed using either a convergent or a divergent strategy.

Divergent Synthesis: A divergent synthesis would start from a common intermediate that is then elaborated to the final target molecule. For instance, 5-(pyridin-2-yl)oxazole could be synthesized first, and then subjected to iodination to yield the final product. This strategy is often more step-economical and allows for the synthesis of various analogs from a single precursor. The synthesis of N-(oxazol-4-yl)pyridones has been approached divergently, where a C-N coupling enables rapid diversification. nih.gov

The following table summarizes a potential divergent synthetic route:

| Step | Reaction | Starting Materials | Reagents and Conditions | Product |

| 1 | Van Leusen Oxazole Synthesis | 2-Pyridinecarboxaldehyde, Tosylmethyl isocyanide (TosMIC) | Base (e.g., K₂CO₃), Methanol (B129727), Reflux | 5-(Pyridin-2-yl)oxazole |

| 2 | Regioselective Iodination | 5-(Pyridin-2-yl)oxazole | Strong base (e.g., LiHMDS), THF, -78°C; then I₂ | This compound |

Green Chemistry Considerations in Synthesis Development

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry to minimize environmental impact. ijpsonline.comijpsonline.com Several aspects can be considered to make the synthesis of this compound more environmentally friendly:

Use of Greener Solvents: Replacing hazardous organic solvents with greener alternatives like water, ethanol (B145695), or ionic liquids is a key consideration. ijpsonline.com For example, a modified Van Leusen reaction has been reported to proceed in water using β-cyclodextrin as a phase-transfer catalyst. mdpi.com

Catalysis: Employing catalytic methods instead of stoichiometric reagents reduces waste. ijpsonline.com This includes the use of metal catalysts in cross-coupling reactions or organocatalysts. An electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition offers a green and sustainable catalytic system for oxazole synthesis, avoiding transition metals and toxic oxidants. rsc.org

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is crucial. One-pot reactions and tandem processes can improve atom economy. researchgate.net

Energy Efficiency: Utilizing microwave or ultrasound irradiation can often reduce reaction times and energy consumption compared to conventional heating. ijpsonline.com

Renewable Feedstocks: While not always feasible for complex heterocycles, exploring the use of starting materials derived from renewable resources is a long-term goal of green chemistry.

By incorporating these principles, the synthesis of this compound can be made more sustainable.

Optimization of Reaction Conditions and Yield Enhancement in Target Compound Synthesis

Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing side reactions and waste.

For the key steps in the synthesis of this compound, the following parameters can be optimized:

Van Leusen Reaction:

Base: The choice and amount of base (e.g., K₂CO₃, DBU) can significantly affect the reaction rate and yield.

Solvent: While methanol is commonly used, other polar aprotic solvents could be explored.

Temperature: Optimizing the reaction temperature is essential to ensure complete conversion without decomposition of the product.

Iodination:

Base: The stoichiometry of the strong base is critical for selective deprotonation at C2 without affecting other positions.

Temperature: Maintaining a very low temperature (e.g., -78°C) is crucial to prevent side reactions and ensure the stability of the lithiated intermediate.

Iodinating Agent: Comparing different iodine sources (I₂, NIS) might reveal differences in reactivity and yield.

The following table presents potential optimization parameters and their expected impact:

| Parameter | Range/Options | Expected Impact on Yield/Purity |

| Van Leusen Reaction | ||

| Base | K₂CO₃, DBU, Et₃N | Can influence reaction rate and minimize side products. |

| Solvent | Methanol, Ethanol, THF | Affects solubility of reactants and can influence reaction pathway. |

| Temperature | Room Temperature to Reflux | Higher temperatures may increase rate but can also lead to degradation. |

| Iodination | ||

| Base | LDA, LiHMDS, n-BuLi | Choice of base affects regioselectivity and completeness of deprotonation. |

| Temperature | -78°C to -40°C | Crucial for the stability of the organolithium intermediate. |

| Iodine Source | I₂, NIS | Can affect the efficiency of the iodination step. |

Systematic optimization of these parameters, for instance, through a design of experiments (DoE) approach, can lead to a robust and high-yielding synthesis of this compound.

Reactivity Profiles and Transformational Pathways of 2 Iodo 5 Pyridin 2 Yl Oxazole

Palladium-Catalyzed Cross-Coupling Reactions at the C-2 Iodo Position

The iodine atom at the C-2 position of the oxazole (B20620) ring serves as an excellent leaving group in a multitude of palladium-catalyzed transformations. nih.gov This reactivity allows for the strategic formation of new carbon-carbon and carbon-heteroatom bonds, providing a convergent route to a wide range of substituted 5-(pyridin-2-yl)oxazole derivatives. The general order of reactivity for aryl halides in such couplings is typically I > Br > Cl, making the 2-iodo derivative a highly reactive and preferred substrate for these reactions. wuxiapptec.comwikipedia.org

The Suzuki-Miyaura coupling is one of the most powerful and widely used methods for forming C-C bonds, specifically for creating biaryl and heteroaryl-aryl structures. rsc.org This reaction involves the coupling of an organoboron reagent (typically a boronic acid or ester) with an organic halide. For 2-iodo-oxazole systems, this reaction provides an efficient pathway to introduce various aryl and heteroaryl substituents at the C-2 position. researchgate.netorganic-chemistry.org

The reaction is typically catalyzed by a palladium(0) species, which can be generated in situ from a palladium(II) precatalyst like Palladium(II) acetate (B1210297) or used directly as a complex such as Tetrakis(triphenylphosphine)palladium(0). The choice of ligand, base, and solvent system is critical for achieving high yields and can be tailored depending on the specific substrates. organic-chemistry.org For instance, the coupling of 2-iodo-5-phenyloxazole (B3201620) with phenylboronic acid proceeds efficiently using a palladium catalyst and a suitable base.

Table 1: Examples of Suzuki-Miyaura Coupling on a 2-Iodo-oxazole Core

| Entry | Halide Substrate | Boronic Acid | Catalyst / Ligand | Base / Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Iodo-5-phenyl-oxazole | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ / Toluene | >95 |

| 2 | 2-Iodo-5-phenyl-oxazole | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ / Dioxane | 92 |

Data is representative of reactivity for the 2-iodo-oxazole core and may be adapted from structurally analogous compounds.

The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, creating substituted alkynes. wikipedia.orgorganic-chemistry.org This transformation is of significant importance for accessing linear, rigid structures often explored in materials science and as precursors for more complex heterocyclic systems. The reaction on 2-iodo-5-(pyridin-2-yl)oxazole allows for the direct installation of an alkynyl group at the C-2 position.

This coupling typically employs a dual catalytic system consisting of a palladium complex and a copper(I) salt, such as copper(I) iodide, in the presence of an amine base like triethylamine (B128534) or diisopropylethylamine. organic-chemistry.org The reaction proceeds under mild conditions and tolerates a wide variety of functional groups on the alkyne coupling partner. researchgate.net Studies on related 2-iodo-azoles have demonstrated high efficiency in these couplings. researchgate.netnih.gov

Table 2: Representative Sonogashira Coupling of 2-Iodo-azoles

| Entry | Halide Substrate | Terminal Alkyne | Catalyst System | Base / Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Iodo-5-phenyl-oxazole | Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 85 |

| 2 | 2-Iodo-benzoxazole | Trimethylsilylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / DMF | 90 |

Data is representative of reactivity for the 2-iodo-azole core and may be adapted from structurally analogous compounds.

The Heck reaction facilitates the formation of a new C-C bond between an organic halide and an alkene, resulting in a substituted olefin. organic-chemistry.org This reaction is a powerful tool for introducing vinyl groups or constructing more extended conjugated systems. Applying the Heck reaction to this compound allows for the creation of 2-alkenyl-5-(pyridin-2-yl)oxazoles.

The catalytic system for the Heck reaction typically involves a palladium(II) source, such as Pd(OAc)₂, often in combination with a phosphine (B1218219) ligand, and an organic or inorganic base to neutralize the hydrogen halide formed during the reaction. sioc-journal.cnresearchgate.net The reaction generally exhibits high trans selectivity in the resulting alkene product. organic-chemistry.org

Table 3: Examples of Heck Reactions with Iodo-heterocycles

| Entry | Halide Substrate | Alkene | Catalyst / Ligand | Base / Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Iodo-5-fluoroaniline | Styrene | Pd(OAc)₂ / P(o-Tol)₃ | NEt₃ / DMF | 68 |

| 2 | 3-Iodoindole derivative | Methyl acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ / Acetonitrile | 85 researchgate.net |

Data is representative of reactivity for iodo-aromatic systems and may be adapted from structurally analogous compounds.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. organic-chemistry.orglibretexts.org This reaction is a cornerstone of modern synthetic chemistry for preparing arylamines. For this compound, this pathway enables the synthesis of 2-amino-5-(pyridin-2-yl)oxazole derivatives, which are important pharmacophores.

The reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base such as sodium-tert-butoxide. The choice of ligand is crucial and is often dictated by the steric and electronic properties of the amine and aryl halide. wuxiapptec.com While palladium-catalyzed amination is common, C-N couplings on azole systems can also be achieved using copper catalysts, sometimes with additives to improve efficiency. nih.gov

Table 4: General Conditions for Buchwald-Hartwig Amination

| Entry | Halide Substrate | Amine | Catalyst / Ligand | Base / Solvent | Yield (%) |

|---|---|---|---|---|---|

| 1 | Generic Aryl Iodide | Aniline | Pd(OAc)₂ / BINAP | NaOtBu / Toluene | High |

| 2 | Generic Aryl Bromide | Piperidine | Pd₂(dba)₃ / XPhos | K₃PO₄ / Dioxane | High |

*Note: Entry 3 represents a related copper-catalyzed C-N coupling, highlighting an alternative strategy for azole functionalization. The yield was improved to 77% with the addition of AgOBz. nih.gov

The Stille and Negishi reactions are versatile palladium-catalyzed cross-coupling methods that utilize organostannane and organozinc reagents, respectively. These reactions offer alternatives to Suzuki-Miyaura coupling and are known for their tolerance of a wide range of functional groups.

The Stille coupling involves the reaction of an organic halide with an organotin compound. sci-hub.se Its application to 2-iodo-oxazoles allows for the introduction of alkyl, alkenyl, aryl, and alkynyl groups. A systematic study on 2-phenylthiazoles and -oxazoles has explored the reactivity of different positions under Stille conditions. thieme-connect.com

The Negishi coupling uses organozinc reagents, which are generally more reactive than their boron or tin counterparts, often allowing for milder reaction conditions. wikipedia.org This methodology has been successfully applied to the functionalization of various heterocyclic cores. beilstein-journals.org

Table 5: Representative Stille and Negishi Couplings on Azole Scaffolds

| Reaction | Halide Substrate | Organometallic Reagent | Catalyst | Solvent | Yield (%) |

|---|---|---|---|---|---|

| Stille | 5-Iodo-2-phenylthiazole | 2-(Tributylstannyl)thiophene | Pd(PPh₃)₄ | Toluene | 81 thieme-connect.com |

| Stille | 4-Iodoimidazole derivative | (Tributylstannyl)indole | Pd(PPh₃)₄ | Dioxane | 58 sci-hub.se |

| Negishi | 6-Iodo-imidazo[1,2-a]pyridine | (Imidazol-4-yl)zinc chloride | Pd(PPh₃)₄ | THF | 65 sci-hub.se |

Data is representative of reactivity for iodo-azole systems and may be adapted from structurally analogous compounds.

While palladium is the dominant metal for cross-coupling reactions, other transition metals such as nickel, copper, and cobalt have emerged as powerful catalysts for related transformations. frontiersin.orgrsc.org Nickel catalysts, for example, can be a more cost-effective alternative to palladium for certain Negishi and Suzuki-type couplings. wikipedia.org

Copper catalysis is particularly relevant for C-N and C-O bond formation and has been used to synthesize oxazoles via oxidative cyclization. nih.govnih.gov Recent advancements focus on developing more sustainable and efficient catalytic systems, including ligand-free protocols or reactions that can be performed in greener solvents like water. organic-chemistry.org These alternative methods expand the synthetic toolbox for modifying the this compound core, enabling transformations that may be challenging with traditional palladium systems. nih.gov

Directed Metalation and Subsequent Electrophilic Quench Strategies

The presence of heteroatoms in this compound allows for directed metalation, a powerful strategy for regioselective functionalization. baranlab.orguwindsor.ca The pyridine (B92270) nitrogen atom can act as a directed metalation group (DMG), coordinating to a strong base like an alkyllithium reagent and facilitating deprotonation at the adjacent C3 position of the pyridine ring. baranlab.orguwindsor.caacs.org This process, known as a complex-induced proximity effect (CIPE), generates a lithiated intermediate that can be trapped by various electrophiles to introduce new substituents. baranlab.org

Alternatively, the C2-iodo group is susceptible to metal-halogen exchange with alkyllithium reagents (e.g., n-BuLi or t-BuLi) at low temperatures. This reaction would form a 2-lithio-5-(pyridin-2-yl)oxazole intermediate. This highly reactive organolithium species can then be quenched with a wide array of electrophiles, providing a modular route to diverse 2-substituted oxazoles. This approach is analogous to the synthesis of iodo-oxazoles where a lithiated oxazole is quenched with iodine. researchgate.netuit.nomdpi.com For instance, treatment of an oxazole with a strong base like lithium bis(hexamethylsilyl)amide (LiHMDS) or n-butyllithium at -78 °C, followed by the addition of an electrophile, allows for the introduction of various functional groups. mdpi.comacs.org

Table 1: Potential Electrophilic Quench Reactions of Lithiated this compound

| Electrophile | Reagent Example | Product Type |

|---|---|---|

| Proton Source | H₂O | 5-(Pyridin-2-yl)oxazole |

| Aldehyde/Ketone | Benzaldehyde | α-Hydroxybenzyl-substituted oxazole |

| Alkyl Halide | Methyl Iodide | 2-Methyl-5-(pyridin-2-yl)oxazole |

| Disulfide | Dimethyl disulfide | 2-(Methylthio)-5-(pyridin-2-yl)oxazole |

| Boronic Ester | Isopropoxyboronic acid pinacol (B44631) ester | Oxazole-2-boronic acid pinacol ester |

| Carbon Dioxide | CO₂ | 5-(Pyridin-2-yl)oxazole-2-carboxylic acid |

Reactions Involving the Oxazole Ring System

The oxazole ring in this compound is an electron-rich heterocycle, but its reactivity is significantly modulated by the electron-withdrawing effects of the C2-iodo and C5-pyridyl substituents. numberanalytics.com

The most prominent reaction at the oxazole ring is the nucleophilic substitution of the iodide at the C2 position. While direct SNAr can be challenging, this transformation is typically achieved via transition metal-catalyzed cross-coupling reactions. Copper-catalyzed C-N coupling reactions, for example, have been successfully employed to couple iodo-oxazoles with nitrogen-containing heterocycles. acs.orgnih.gov In a relevant study, 2-iodo-5-phenyl-oxazole was coupled with 2-pyridinone using a copper(I) iodide catalyst, a phenanthroline ligand, and a silver benzoate (B1203000) additive to afford the N-coupled product in good yield. acs.orgnih.govresearchgate.net This methodology is directly applicable to this compound for the synthesis of more complex linked heterocyclic systems.

Table 2: Representative Copper-Catalyzed C-N Coupling of Iodo-oxazoles

| Iodo-oxazole Substrate | Coupling Partner | Catalyst/Ligand | Yield | Reference |

|---|---|---|---|---|

| 2-Iodo-5-phenyl-oxazole | 2-Pyridinone | CuI / 4,7-dimethoxy-1,10-phenanthroline | 63% | acs.org |

| 5-Iodo-2-phenyl-oxazole | 2-Pyridinone | CuI / 4,7-dimethoxy-1,10-phenanthroline | 49% | acs.org |

Conversely, electrophilic substitution on the oxazole ring is disfavored. The electron-withdrawing nature of both the pyridyl and iodo substituents deactivates the oxazole ring towards electrophilic attack, which typically occurs at the C4 position in unsubstituted or activated oxazoles. numberanalytics.comderpharmachemica.com

Oxazole rings can serve as precursors to other acyclic and heterocyclic structures through ring-opening and recyclization reactions. researchgate.net These transformations are often initiated by nucleophilic attack on the oxazole ring, leading to cleavage of the C-O or C-N bonds. For example, some oxazole systems have been shown to undergo rearrangement to thiazoline (B8809763) rings under specific conditions. researchgate.net In the case of this compound, a strong nucleophile could potentially attack the C2 position, displacing the iodide and leading to an intermediate that could undergo subsequent ring opening. However, such pathways are highly dependent on the reaction conditions and the nature of the nucleophile. Another documented pathway for oxazole transformation involves the thermal isomerization of 5-(2H-azirin-2-yl)oxazoles, which rearrange to form 4H-pyrrolo[2,3-d]oxazoles, demonstrating the potential for the oxazole core to be incorporated into fused ring systems. nih.gov

Oxazoles can function as dienes in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction, providing a route to highly substituted pyridines and furans. researchgate.netsigmaaldrich.com The cycloaddition is typically followed by a retro-Diels-Alder reaction or elimination to afford the aromatic product. The reactivity of the oxazole diene is sensitive to the electronic nature of its substituents. derpharmachemica.com The presence of two electron-withdrawing groups (iodo and pyridyl) on the this compound ring system would decrease its Highest Occupied Molecular Orbital (HOMO) energy, making it less reactive in a normal-electron-demand Diels-Alder reaction with an electron-poor dienophile. However, this electronic profile could make it a suitable candidate for an inverse-electron-demand Diels-Alder reaction with an electron-rich dienophile, such as an enamine or vinyl ether. This pathway offers a potential, albeit less explored, route for converting the oxazole core into other ring systems. researchgate.netnih.gov

Reactivity of the Pyridine Moiety and Nitrogen Atom

The pyridine ring introduces an additional site of reactivity, primarily centered on the basic and nucleophilic nitrogen atom.

The lone pair of electrons on the pyridine nitrogen atom makes it a Brønsted-Lowry base and a nucleophile. It readily reacts with acids to form pyridinium (B92312) salts. More importantly, it can be functionalized by reaction with electrophiles. A common transformation is N-alkylation, or quaternization, which occurs upon treatment with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to form the corresponding N-alkylpyridinium salts. mdpi.com These reactions are typically performed by heating the pyridine derivative with the alkylating agent, either neat or in a suitable solvent. mdpi.com The resulting pyridinium salts have altered solubility and electronic properties and can be used in subsequent synthetic transformations.

Table 3: Potential N-Quaternization Reactions of this compound

| Alkylating Agent | Product |

|---|---|

| Methyl Iodide (CH₃I) | 1-Methyl-2-(2-iodooxazol-5-yl)pyridin-1-ium iodide |

| Ethyl Bromide (CH₃CH₂Br) | 1-Ethyl-2-(2-iodooxazol-5-yl)pyridin-1-ium bromide |

| Benzyl Bromide (BnBr) | 1-Benzyl-2-(2-iodooxazol-5-yl)pyridin-1-ium bromide |

Role in Coordination Chemistry

While specific studies detailing the coordination chemistry of this compound are not extensively available in the surveyed literature, its role as a ligand can be inferred from the well-established behavior of the pyridinyl-oxazole structural motif. This class of compounds is recognized for its ability to form stable complexes with a variety of transition metals. mdpi.com

The this compound molecule possesses two key donor sites for metal coordination: the nitrogen atom of the pyridine ring and the nitrogen atom of the oxazole ring. This arrangement allows it to function as a bidentate, chelating N,N-ligand. The coordination chemistry of analogous pyridinyl-oxazoline ("pyox") ligands has been extensively studied, revealing their capacity to form stable complexes with metals such as copper(II) and nickel(II). researchgate.nettandfonline.comnih.gov In these complexes, the ligand typically binds to the metal center through both nitrogen atoms, forming a five-membered chelate ring, which imparts significant thermodynamic stability.

The general pyridine-oxazole framework is a common structural feature in ligands used for applications ranging from catalysis to materials science. mdpi.comcymitquimica.com For example, vanadium complexes with pyridinyl-oxazole ligands have been investigated for ethylene (B1197577) polymerization, where substituents on the oxazole ring were found to influence catalytic activity. mdpi.com Similarly, rhenium(I) tricarbonyl complexes featuring asymmetric pyridinyl-benzoxazole ligands have been synthesized and structurally characterized. rsc.org These complexes demonstrate the versatility of the pyridinyl-heterocycle scaffold in stabilizing metal centers in various oxidation states and coordination geometries. rsc.org

The presence of the iodine atom at the C2 position of the oxazole ring in this compound is expected to modulate its properties as a ligand. The electron-withdrawing nature of the iodine atom could influence the electron density on the oxazole nitrogen, potentially affecting the donor strength of the ligand and the stability of the resulting metal complex. Furthermore, the steric bulk of the iodine atom could play a role in the kinetics of complex formation and the ultimate geometry of the coordination sphere around the metal ion.

While experimental data for complexes of this compound is lacking, data from related structures provide insight into the expected coordination behavior. For instance, the structural analysis of rhenium(I) complexes with similar pyridinyl-oxazole-based ligands confirms the bidentate coordination mode.

Table 1: Selected Crystallographic Data for an Analogous Rhenium(I) Pyridinyl-Oxazole Complex The following data is for the related compound Re(CO)₃Cl(2-(pyridin-2-yl)naphtho[1,2-d]oxazole) and is provided for illustrative purposes.

| Parameter | Value |

| Metal Center | Rhenium(I) |

| Coordination Geometry | Distorted Octahedral |

| Ligand Coordination Mode | Bidentate (N,N) |

| Re-N(pyridine) Bond Length (Å) | 2.16 - 2.18 |

| Re-N(oxazole) Bond Length (Å) | 2.13 - 2.15 |

| N(pyridine)-Re-N(oxazole) Angle (°) | ~76 |

| Source: Adapted from research on Rhenium(I) tricarbonyl complexes with pyridinyl-naphthoxazole ligands. rsc.org |

This information underscores the potential of this compound to act as a versatile ligand in coordination chemistry, forming structured complexes whose electronic and steric properties are tuned by the unique substitution pattern of the pyridinyl-oxazole framework.

Spectroscopic and Structural Elucidation Methodologies in Research on 2 Iodo 5 Pyridin 2 Yl Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy is the most powerful tool for determining the precise molecular structure of 2-Iodo-5-(pyridin-2-yl)oxazole in solution. Both ¹H and ¹³C NMR are used to map the carbon-hydrogen framework.

In ¹H NMR, the protons on the pyridine (B92270) and oxazole (B20620) rings would exhibit characteristic chemical shifts and coupling patterns. The pyridine ring protons typically appear in the aromatic region (δ 7.0-8.7 ppm). The proton at the 6-position of the pyridine ring is expected to be the most deshielded due to the inductive effect of the adjacent nitrogen atom, appearing at the lowest field. The proton on the oxazole ring (at the 4-position) would appear as a singlet, likely in the δ 7.5-8.5 ppm range.

¹³C NMR spectroscopy provides information on each carbon atom in the molecule. The carbon atom bonded to iodine (C-2 of the oxazole) would be found at a relatively upfield chemical shift compared to other carbons in the ring due to the heavy atom effect of iodine. The other oxazole carbons (C-4 and C-5) and the five distinct pyridine carbons would have predictable shifts in the aromatic region (typically δ 110-160 ppm). Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign proton and carbon signals by identifying proton-proton couplings and direct carbon-proton attachments, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments would reveal long-range (2-3 bond) C-H correlations, confirming the connectivity between the pyridine and oxazole rings.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Data below is predictive and based on analogous structures; specific experimental values are not available.

| Atom | Technique | Predicted Chemical Shift (ppm) | Notes |

| Pyridine Protons | ¹H NMR | 7.0 - 8.7 | Complex multiplet patterns due to spin-spin coupling. |

| Oxazole Proton (H-4) | ¹H NMR | 7.5 - 8.5 | Expected to be a singlet. |

| Oxazole Carbon (C-2) | ¹³C NMR | 80 - 100 | Upfield shift due to the heavy atom effect of iodine. |

| Oxazole Carbons (C-4/C-5) | ¹³C NMR | 120 - 160 | Standard range for aromatic/heterocyclic carbons. |

| Pyridine Carbons | ¹³C NMR | 120 - 155 | Five distinct signals expected. |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is essential for determining the molecular weight and confirming the elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula, C₈H₅IN₂O.

The mass spectrum would show a prominent molecular ion peak ([M]⁺) corresponding to the mass of the intact molecule. The presence of iodine would be readily identifiable by its characteristic isotopic signature, as it is monoisotopic (¹²⁷I).

Electron ionization (EI) would likely cause fragmentation of the molecular ion. The fragmentation pattern provides valuable structural information. Expected fragmentation pathways could include:

Loss of an iodine radical (I•), leading to a significant fragment ion.

Cleavage of the bond between the pyridine and oxazole rings.

Fission of the oxazole ring itself, a common process in the mass spectrometry of such heterocyles.

Analysis of these fragment ions helps to piece together the molecular structure, corroborating the assignments made by NMR.

Table 2: Key Mass Spectrometry Data for this compound Calculated values based on molecular formula.

| Parameter | Value | Method |

| Molecular Formula | C₈H₅IN₂O | - |

| Exact Mass | 283.9446 g/mol | Calculation |

| Molecular Weight | 284.04 g/mol | Calculation |

| Expected [M+H]⁺ | 284.9520 m/z | HRMS (e.g., ESI) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Information

IR and UV-Vis spectroscopy offer complementary information about the functional groups and electronic system of the molecule.

Infrared (IR) spectroscopy is used to identify characteristic vibrations of the functional groups. The IR spectrum of this compound would display several key absorption bands.

C=N and C=C stretching: Strong absorptions in the 1550-1650 cm⁻¹ region corresponding to the stretching vibrations of the double bonds within the pyridine and oxazole rings.

Aromatic C-H stretching: Signals typically appearing just above 3000 cm⁻¹.

C-I stretching: A weak absorption expected at lower frequencies, typically in the 500-600 cm⁻¹ range.

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the conjugated π-electron system of the molecule. The spectrum, typically recorded in a solvent like ethanol (B145695) or acetonitrile, would show absorption maxima (λmax) corresponding to π→π* and n→π* electronic transitions within the conjugated pyridinyl-oxazole system. The extended conjugation between the two aromatic rings is expected to result in strong absorptions in the UV region.

X-ray Crystallography for Solid-State Molecular Architecture Determination

For a definitive determination of the three-dimensional structure in the solid state, single-crystal X-ray crystallography is the gold standard. This technique requires the growth of a suitable single crystal of the compound.

Furthermore, X-ray analysis would reveal intermolecular interactions in the crystal lattice, such as π-π stacking between the aromatic rings or potential halogen bonding involving the iodine atom. Halogen bonding, where the electropositive region on the iodine atom (the σ-hole) interacts with a Lewis basic site like the nitrogen atom of a neighboring pyridine or oxazole ring, is a possibility that could dictate the crystal packing.

Computational and Theoretical Investigations of 2 Iodo 5 Pyridin 2 Yl Oxazole

Quantum Chemical Studies: Electronic Structure and Stability

Quantum chemical studies are fundamental to understanding the electronic makeup and inherent stability of 2-Iodo-5-(pyridin-2-yl)oxazole. Methods like Density Functional Theory (DFT) and Møller–Plesset (MP2) perturbation theory are employed to model the molecule's properties. researchgate.net For oxazole (B20620) derivatives in general, these calculations help predict their reactivity, with studies showing that the nature and position of substituents significantly influence the electronic distribution across the heterocyclic system. researchgate.net

The stability of the oxazole ring is a key aspect. For instance, the HOMO-LUMO gap for the parent oxazole molecule is calculated to be around 6.957 eV, indicating significant kinetic stability. cdu.edu.au The introduction of substituents, such as the pyridinyl and iodo groups in this compound, alters this stability. The electron-withdrawing nature of the pyridine (B92270) ring and the heavy iodine atom influences the electron density and orbital energies of the oxazole core.

| Property | Value | Method/Basis Set | Compound Studied |

| Adiabatic Ionization Energy | 9.4958 ± 0.0005 eV | VUV-MATI Spectroscopy | 2-Pyridinecarboxaldehyde (B72084) rsc.org |

| HOMO-LUMO Gap | ~6.957 eV | DFT-B3LYP | Oxazole cdu.edu.au |

| Topological Polar Surface Area (TPSA) | 38.92 Ų | Computational | 2-Iodo-5-(pyridin-3-yl)oxazole chemscene.com |

| logP | 2.3412 | Computational | 2-Iodo-5-(pyridin-3-yl)oxazole chemscene.com |

Density Functional Theory (DFT) in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is an indispensable tool for mapping out the potential energy surfaces of chemical reactions, thereby elucidating reaction mechanisms, transition states, and the feasibility of synthetic pathways. For heterocycles like this compound, DFT calculations can predict the outcomes of reactions such as C-N coupling, which is a common method for synthesizing related structures.

For example, DFT studies have been used to understand the C-N coupling of iodo-oxazoles with 2-pyridinone. researchgate.netresearchgate.net These calculations can help optimize reaction conditions by identifying the lowest energy pathways, which in some cases involve copper-catalyzed reactions facilitated by additives like silver benzoate (B1203000). researchgate.netresearchgate.net The mechanism for the synthesis of related 2,5-disubstituted oxazoles has been explored, including the Robinson-Gabriel synthesis, where DFT can illuminate the intricate steps of cyclization and dehydration. acs.org

In the context of designing new molecules, DFT is employed to predict the stability and electronic properties of proposed structures before synthesis. For a series of 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives, DFT calculations were integral to the in silico design process, helping to identify promising candidates as dual EGFR kinase inhibitors. nih.gov While a specific mechanistic study for the synthesis of this compound is not detailed in the available literature, the principles derived from studies of analogous systems are directly applicable. These studies collectively show that DFT can effectively model the transition states and intermediates involved in the formation and subsequent reactions of the substituted oxazole core.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Prediction

The frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. The energy and spatial distribution of these orbitals indicate the most likely sites for electrophilic and nucleophilic attack.

For oxazole derivatives, the HOMO is typically distributed over the electron-rich regions of the molecule, making it susceptible to attack by electrophiles, while the LUMO is located on electron-deficient sites, which are targets for nucleophiles. cdu.edu.au The HOMO-LUMO energy gap (ΔE) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. nih.govchimicatechnoacta.ru

In the case of this compound, the pyridine ring and the iodine atom significantly influence the FMOs. The pyridine ring acts as an electron-withdrawing group, which would lower the energy of both the HOMO and LUMO. The iodine atom, with its available p-orbitals, can also participate in the molecule's electronic structure. Quantum chemical studies on substituted oxazoles show that the distribution of HOMO and LUMO contours is affected by the nature of the substituent. cdu.edu.au For instance, phenyl groups can slightly pull the electronic densities of the LUMO. cdu.edu.au

The analysis of FMOs helps in predicting how this compound would behave in various chemical reactions. The nitrogen atom of the pyridine ring and the oxazole nitrogen are potential sites for nucleophilic activity. researchgate.net Reactivity descriptors, calculated using FMO energies, can provide quantitative predictions about the molecule's behavior. dergipark.org.trresearchgate.net

| Parameter | Description | Relevance to Reactivity |

| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates susceptibility to electrophilic attack (electron-donating ability). A higher EHOMO suggests greater reactivity towards electrophiles. chimicatechnoacta.ru |

| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates susceptibility to nucleophilic attack (electron-accepting ability). A lower ELUMO suggests greater reactivity towards nucleophiles. chimicatechnoacta.ru |

| HOMO-LUMO Gap (ΔE) | The energy difference between ELUMO and EHOMO. | A key indicator of chemical reactivity and kinetic stability. A smaller gap signifies lower stability and higher reactivity. cdu.edu.aunih.gov |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. Molecules with a large energy gap are considered hard. chimicatechnoacta.rudergipark.org.tr |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness. Soft molecules are more polarizable and reactive. chimicatechnoacta.rudergipark.org.tr |

| Electronegativity (χ) | -(EHOMO + ELUMO) / 2 | Measures the power of an atom or group to attract electrons. chimicatechnoacta.rudergipark.org.tr |

Molecular Electrostatic Potential (MEP) Mapping and Intermolecular Interactions

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive behavior towards electrophilic and nucleophilic reagents. nih.gov The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).

For this compound, the MEP map would reveal key features governing its intermolecular interactions. The nitrogen atoms of both the pyridine and oxazole rings are expected to be regions of negative electrostatic potential, making them prime sites for hydrogen bonding and halogen bonding. dergipark.org.trrsc.org A study on the halogen bonding proclivity of oxazole derivatives confirmed that the oxazole nitrogen is a consistent and strong halogen bond acceptor. rsc.org In all cocrystals studied, a halogen bond formed between an iodine atom of a donor molecule and the oxazole nitrogen, with significant bond shortening of up to 18.7%. rsc.org

The iodine atom at the 2-position of the oxazole ring is of particular interest. While covalently bonded to carbon, the region on the iodine atom opposite to the C-I bond can exhibit a region of positive electrostatic potential known as a "σ-hole". This positive region makes the iodine atom a potential halogen bond donor, allowing it to interact with nucleophilic sites on other molecules. unito.it

The MEP analysis is therefore crucial for understanding how this compound might interact with biological targets, such as enzymes or receptors, where electrostatic complementarity is often a key determinant of binding affinity. nih.govrsc.org

Conformational Analysis and Stereochemical Considerations

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the key conformational freedom lies in the rotation around the single bond connecting the oxazole and pyridine rings.

Computational methods can determine the relative energies of different conformers and the energy barriers for their interconversion. rsc.org This is important because the biological activity and reactivity of a molecule can depend on its preferred conformation. For example, in a study of 2-pyridinecarboxaldehyde, a related structure, calculations showed a significant energy barrier to interconversion between the s-cis and s-trans conformers, leading to the dominance of the more stable s-trans form. rsc.org A similar analysis for this compound would identify the most stable arrangement of the two heterocyclic rings relative to each other.

Stereochemical considerations are also vital, particularly if chiral centers are present or introduced during a reaction. While the parent this compound is achiral, reactions involving this scaffold could lead to chiral products. In such cases, computational studies can help predict the stereochemical outcome. For instance, in the development of enzyme inhibitors, the absolute stereochemistry of a molecule with an iodo-substituted oxazole was unambiguously determined using X-ray crystallography, which confirmed the computational predictions about which enantiomer would be more active. nih.gov Computational modeling, including techniques like molecular dynamics simulations, can provide insights into the dynamic behavior and conformational changes that are critical for stereoselective interactions. nih.govuni-tuebingen.de

Advanced Synthetic Applications and Building Block Utility of 2 Iodo 5 Pyridin 2 Yl Oxazole

Modular Construction of Complex Molecular Architectures

The structure of 2-iodo-5-(pyridin-2-yl)oxazole is a key scaffold that allows for the systematic and modular construction of more complex molecular entities. The iodo group serves as a linchpin for introducing diverse substituents and building out larger systems through well-established synthetic protocols.

The oxazole-pyridine motif is a core structural element found in several classes of marine natural products known for their significant biological activities. researchgate.net The synthesis of analogues of these complex molecules is crucial for structure-activity relationship (SAR) studies and the development of new therapeutic agents. This compound and its derivatives are pivotal precursors in this endeavor.

For instance, the synthesis of analogues of phorbazoles and breitfussins, which are natural products containing indole (B1671886), oxazole (B20620), and pyrrole (B145914) rings, relies heavily on the use of iodinated oxazole intermediates. researchgate.netuit.no In a representative synthetic strategy, a di-iodinated oxazole is selectively coupled with a protected pyrrole boronic acid via a Suzuki-Miyaura cross-coupling reaction. mdpi.com This highlights how the iodo-substituent on the oxazole ring acts as a versatile handle for introducing other heterocyclic systems, a key step in assembling the final tetracyclic structure of these natural product analogues. uit.nomdpi.com The predictable and regioselective nature of these cross-coupling reactions makes iodo-oxazoles indispensable building blocks for creating libraries of complex natural product derivatives for biological screening. researchgate.net

Table 1: Natural Product Analogues Featuring the Oxazole-Heterocycle Core

| Natural Product Family | Core Heterocyclic Fragments | Synthetic Utility of Iodo-oxazoles |

| Phorbazoles | Phenol/Indole, Oxazole, Pyrrole | Precursor for Suzuki-Miyaura coupling to attach pyrrole rings. uit.nomdpi.com |

| Breitfussins | Indole, Oxazole, Pyrrole | Key intermediate for coupling with indole and pyrrole fragments. uit.noresearchgate.net |

| Leucascandrolide A | Oxazole, Macrolide | The oxazole moiety is constructed via a modified Robinson-Gabriel synthesis. pitt.edu |

| Disorazole C1 | Oxazole, Macrolide | The oxazole is incorporated into the macrocycle using Sonogashira cross-coupling reactions. pitt.edu |

The ability to forge new carbon-carbon and carbon-heteroatom bonds makes this compound an ideal platform for the assembly of poly-heterocyclic systems. researchgate.net Such systems are of immense interest in medicinal chemistry and materials science due to their unique three-dimensional structures and electronic properties.

Transition metal-catalyzed cross-coupling reactions are the primary tools for this purpose. The Suzuki-Miyaura reaction is widely employed to couple the iodo-oxazole with various aryl and heteroaryl boronic acids, effectively "stitching" different heterocyclic rings together. mdpi.com Beyond C-C bond formation, methods for C-N coupling have also been developed. Copper-catalyzed conditions, sometimes facilitated by silver additives, enable the coupling of iodoazoles with nitrogen-containing heterocycles like pyridinones. nih.gov This C-N coupling strategy provides a divergent route to N-(oxazolyl)pyridones and related structures, which are prevalent in drug discovery programs. nih.gov This modular approach, where different heterocyclic units can be systematically linked to the this compound core, allows for the rapid generation of diverse and complex molecular architectures.

Development of Novel Ligands for Catalysis

The pyridine-oxazole scaffold is an attractive N,N-bidentate ligand framework for coordinating with transition metals. The distinct electronic properties of the electron-deficient pyridine (B92270) ring and the electron-rich oxazole ring allow for fine-tuning of the metal center's reactivity in catalysis.

Asymmetric catalysis relies on the development of novel chiral ligands to control the stereochemical outcome of chemical reactions. dicp.ac.cn While pyridine-oxazoline (PyOX) ligands are well-established, the related chiral pyridine-oxazole ligands are a less explored but highly promising class. dicp.ac.cnrsc.org The rigid and planar nature of the oxazole ring, compared to the non-planar oxazoline (B21484) ring, offers a different stereoelectronic environment for catalysis.

This compound serves as an ideal starting material for creating such ligands. The iodo group can be substituted using cross-coupling reactions to introduce a chiral element or to anchor the ligand to a larger chiral backbone. For example, a class of planar-chiral oxazole-pyridine ligands based on a [2.2]paracyclophane scaffold has been designed and synthesized, demonstrating the potential of this ligand type. dicp.ac.cn The development of such ligands is a key goal in asymmetric catalysis, as they offer unique structural and electronic properties that can lead to high levels of enantioselectivity in a variety of transformations. researchgate.netdiva-portal.org

Ligands derived from the pyridine-oxazole framework have shown significant promise in various transition metal-catalyzed reactions. snnu.edu.cnmdpi.com The bidentate N,N-coordination of the ligand to a metal center, such as palladium or copper, creates a well-defined catalytic environment for asymmetric transformations.

For example, newly designed planar-chiral oxazole-pyridine ligands have demonstrated superior performance in the palladium-catalyzed asymmetric acetoxylative cyclization of alkyne-tethered cyclohexadienones. dicp.ac.cn This reaction provides access to chiral cis-hydrobenzofurans, which are valuable bioactive molecules. dicp.ac.cn Similarly, related pyridine-oxazoline ligands have been successfully used in palladium-catalyzed allylic alkylations and silver-catalyzed cycloadditions. rsc.orgdiva-portal.orgresearchgate.net The success of these systems underscores the potential of ligands based on the this compound scaffold to become a privileged class for a wide range of metal-catalyzed processes.

Table 2: Catalytic Applications of Pyridine-Oxazole/Oxazoline Ligand Scaffolds

| Catalytic Transformation | Metal Catalyst | Ligand Type | Result/Application |

| Asymmetric Acetoxylative Cyclization | Palladium (Pd) | Planar-chiral oxazole-pyridine | High yields and excellent enantioselectivities for bioactive cis-hydrobenzofurans. dicp.ac.cn |

| Asymmetric Allylic Alkylation | Palladium (Pd) | Chiral pyridino-oxazoline | Enantioselective C-C bond formation. diva-portal.org |

| Asymmetric Henry Reactions | Copper (Cu) | Chiral PyBOX derivatives | High enantioselectivity (>90% ee) for nitroaldol products. researchgate.net |

| Asymmetric Cycloadditions | Silver (Ag) | Chiral PHOX ligands | Enantio- and diastereoselective synthesis of pyrrolidines. researchgate.net |

Precursor for Advanced Materials and Optoelectronic Components

Substituted oxazoles are not only important in medicinal chemistry but also serve as building blocks for advanced materials. nih.gov Their rigid, planar, and electron-rich nature makes them suitable components for creating organic molecules with tailored photophysical and electronic properties. Polyarylated oxazoles, in particular, often exhibit strong fluorescence, making them candidates for use as fluorescent probes, in fluorescent dyes, and as components in optoelectronic devices. researchmap.jp

This compound is an excellent precursor for these materials. The core structure already possesses a conjugated π-system. The iodo substituent provides a convenient attachment point to further extend this conjugation through cross-coupling reactions like the Suzuki or Sonogashira reaction. By attaching various aromatic or heteroaromatic groups, the electronic properties, such as the HOMO-LUMO gap, and the photophysical properties, such as the absorption and emission wavelengths, can be precisely tuned. This tunability is critical for developing materials for applications in organic light-emitting diodes (OLEDs), organic semiconductors, and chemical sensors. researchgate.net The synthesis of various 1,3-substituted imidazo[1,5-a]pyridines, which are structurally related to the pyridine-oxazole core, has yielded compounds with interesting fluorescent properties suitable for optoelectronic applications. researchgate.net

Synthesis of Conjugated Polymers and Oligomers

The presence of an iodine atom at the 2-position of the oxazole ring renders this compound an excellent monomer for various transition-metal-catalyzed cross-coupling reactions, which are fundamental to the synthesis of conjugated polymers and oligomers. These polymerization methods allow for the systematic construction of polymer backbones with alternating donor and acceptor units, a common and effective strategy for developing high-performance organic electronic materials. rsc.org

Standard polymerization techniques such as Stille, Suzuki, and direct arylation polymerization (DArP) can effectively utilize this compound. researchgate.netresearchgate.net In a typical Stille coupling, the iodo-functionalized oxazole can be reacted with an organotin comonomer, while in a Suzuki coupling, it would be paired with a boronic acid or ester derivative. Direct arylation polymerization offers a more atom-economical alternative by activating C-H bonds directly, often employing a thiophene-containing comonomer. researchgate.net The resulting polymers would incorporate the pyridinyl-oxazole unit as a potent electron-accepting moiety within the conjugated backbone.

The general synthetic approach is outlined in the table below:

| Polymerization Method | Reactant 1 | Reactant 2 (Example) | Catalyst (Typical) | Resulting Structure |

| Stille Coupling | This compound | Distannyl-bithiophene | Pd(PPh₃)₄ | Alternating pyridinyl-oxazole and bithiophene units |

| Suzuki Coupling | This compound | Fluorene-diboronic acid | Pd(OAc)₂ / Ligand | Alternating pyridinyl-oxazole and fluorene (B118485) units |

| Direct Arylation | This compound | Bithiophene | Pd(OAc)₂ / Ligand | Alternating pyridinyl-oxazole and bithiophene units |

The incorporation of the pyridinyl-oxazole segment is expected to significantly influence the properties of the resulting polymers. The electron-deficient nature of both heterocyclic rings lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the polymer, which is advantageous for n-type (electron-transporting) or ambipolar charge transport. researchgate.net Furthermore, the nitrogen atom in the pyridine ring provides a site for post-polymerization modification, such as protonation or coordination with metal ions, which can further tune the material's optoelectronic properties. rsc.org This feature can be exploited for creating chemical sensors or materials with switchable electronic characteristics.

Building Blocks for Organic Semiconductor Development

The molecular architecture of this compound makes it a prime building block for the development of organic semiconductors. scribd.com Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). rsc.orgscholaris.ca The performance of these devices is intrinsically linked to the chemical structure of the semiconductor material used.

The utility of this compound as a building block stems from several key features:

Electron-Deficient Character: Both the oxazole and pyridine rings are electron-withdrawing. researchgate.netchim.it When this unit is copolymerized with an electron-donating monomer (like thiophene (B33073) or fluorene derivatives), it creates a donor-acceptor (D-A) polymer. rsc.org This D-A architecture promotes intramolecular charge transfer, reduces the bandgap of the material, and often leads to enhanced charge carrier mobility.

Structural Rigidity and Planarity: The direct linkage between the oxazole and pyridine rings results in a relatively rigid and planar structure. A planar polymer backbone facilitates intermolecular π-π stacking in the solid state, which is crucial for efficient charge transport in thin-film devices. rsc.org

Tunable Solubility: While the core structure is rigid, appropriate alkyl chains can be introduced onto the comonomer to ensure solubility in common organic solvents. This solubility is essential for solution-based processing techniques like spin-coating or inkjet printing, which lower the manufacturing cost of organic electronic devices. scribd.com

Reactive Handle: The C-I bond serves as a versatile reactive site for a variety of cross-coupling reactions, providing synthetic flexibility to incorporate the pyridinyl-oxazole unit into diverse and complex molecular structures. researchgate.net

The key attributes of this compound as a semiconductor building block are summarized below.

| Feature | Description | Implication for Organic Semiconductors |

| Chemical Moiety | Pyridinyl-oxazole | Strong electron-accepting unit. |

| Functionality | 2-Iodo group | Enables facile incorporation into polymers via cross-coupling reactions (e.g., Stille, Suzuki). |

| Electronic Effect | Lowers LUMO energy level | Facilitates electron injection and transport (n-type properties). |

| Structural Effect | Promotes backbone planarity | Enhances intermolecular π-stacking and charge mobility. |

| Potential Application | Donor-Acceptor Copolymers | Active layer in OFETs, OPVs, and other electronic devices. |

Future Research Directions and Unaddressed Challenges in 2 Iodo 5 Pyridin 2 Yl Oxazole Chemistry

Exploration of Undiscovered Reactivity and Transformation Pathways

The presence of a reactive carbon-iodine bond at the 2-position of the oxazole (B20620) ring makes 2-Iodo-5-(pyridin-2-yl)oxazole an excellent substrate for a multitude of cross-coupling reactions. While foundational transformations like Suzuki-Miyaura and Sonogashira couplings are anticipated to be efficient, a vast landscape of undiscovered reactivity remains to be explored. Future research should focus on expanding the repertoire of coupling partners beyond standard boronic acids and terminal alkynes. Investigating novel coupling reactions, such as Buchwald-Hartwig amination, Heck reactions, and various carbonylation and cyanation reactions, would significantly broaden the synthetic utility of this scaffold.

Furthermore, the interplay between the pyridine (B92270) nitrogen and the oxazole ring could lead to unique reactivity patterns that have yet to be systematically studied. Research into metal-catalyzed C-H activation at other positions of the pyridine or oxazole rings, directed by the existing functionalities, could unveil novel pathways for functionalization. The potential for the pyridine nitrogen to act as an internal ligand, influencing the regioselectivity and stereoselectivity of reactions, is another area ripe for investigation. Uncovering these latent transformation pathways will be crucial for accessing a wider array of complex molecular architectures based on the this compound core.

Development of Sustainable and Economically Viable Synthetic Routes

While the synthesis of functionalized oxazoles is well-established, a significant challenge lies in developing sustainable and economically viable routes specifically for this compound. Current synthetic strategies often rely on multi-step procedures that may involve hazardous reagents, stoichiometric amounts of metal catalysts, and generate considerable waste. Future research must prioritize the development of "green" synthetic methodologies. unigoa.ac.inrasayanjournal.co.in This includes exploring one-pot reactions that minimize intermediate isolation steps, utilizing environmentally benign solvents or even solvent-free conditions, and employing catalytic systems with high turnover numbers and recyclability.

The principles of green chemistry should guide the development of new synthetic protocols. unigoa.ac.inrasayanjournal.co.in For instance, the use of iodine as a catalyst in various organic transformations has gained significant attention due to its low cost and reduced toxicity compared to many transition metals. researchgate.netresearchgate.net Investigating iodine-catalyzed or mediated pathways for the synthesis and functionalization of this compound could lead to more sustainable processes. researchgate.netresearchgate.net Furthermore, exploring mechanochemical methods, such as ball milling, could offer a solvent-free and energy-efficient alternative to traditional solution-phase synthesis. unigoa.ac.in A comparative analysis of different synthetic routes, considering factors like atom economy, E-factor, and process mass intensity, will be essential for identifying the most economically viable and environmentally friendly options for large-scale production.

Table 1: Comparison of Potential Synthetic Approaches for this compound

| Synthetic Approach | Potential Advantages | Potential Challenges |

| Traditional Multi-step Synthesis | Well-established procedures | Use of hazardous reagents, waste generation |

| One-Pot Reactions | Reduced reaction time and waste | Optimization of reaction conditions |

| Iodine-Catalyzed Reactions | Low cost, reduced toxicity | Catalyst stability and recyclability |

| Mechanochemical Synthesis | Solvent-free, energy-efficient | Scalability and reaction monitoring |

Integration into Flow Chemistry and Automation for High-Throughput Synthesis

The transition from batch to continuous flow manufacturing offers numerous advantages, including enhanced safety, improved heat and mass transfer, and the potential for automation. researchgate.netmdpi.comnih.gov Integrating the synthesis of this compound and its derivatives into flow chemistry platforms represents a significant future research direction. durham.ac.ukacs.orgrsc.org Flow reactors can enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purities. researchgate.netmdpi.comnih.gov The development of robust and scalable flow protocols for the key synthetic steps will be crucial for the on-demand and efficient production of this compound.

Advanced Computational Modeling for Predictive Design

Computational chemistry and molecular modeling are powerful tools for understanding reaction mechanisms, predicting reactivity, and designing novel molecules with desired properties. irjweb.comnih.govresearchgate.net Future research on this compound should leverage advanced computational methods to gain deeper insights into its chemical behavior. Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure, molecular electrostatic potential, and frontier molecular orbitals of the molecule, providing valuable information about its reactivity and potential interaction sites. irjweb.comacu.edu.in

Predictive modeling can be used to forecast the outcomes of various chemical reactions, guiding experimental efforts and reducing the need for extensive trial-and-error optimization. nih.govoptibrium.com For instance, computational models can help in selecting the optimal catalysts and reaction conditions for specific cross-coupling reactions involving this compound. Furthermore, in silico screening of virtual libraries of derivatives can aid in the identification of compounds with promising biological activities or material properties, thereby accelerating the discovery process. The integration of machine learning algorithms with computational chemistry data could lead to the development of highly accurate predictive models for a wide range of chemical properties and reactivities. nih.govresearchgate.net

Expanding Applications in Emerging Fields of Chemical Science

While pyridyloxazole derivatives have found applications in medicinal chemistry and as ligands for metal complexes, the specific potential of this compound in emerging scientific fields remains largely untapped. nih.govscielo.brusp.brscielo.br A key future research direction will be to explore the utility of this compound and its derivatives in areas such as materials science, chemical biology, and catalysis.

In materials science, the rigid, planar structure of the pyridyloxazole core, combined with the potential for extensive functionalization via the iodo group, makes it an attractive building block for the synthesis of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The ability to tune the electronic properties through substitution could lead to the development of materials with tailored optoelectronic characteristics.

In chemical biology, this compound can serve as a versatile scaffold for the development of chemical probes and bioactive molecules. The pyridine and oxazole moieties are common features in many biologically active compounds, and the iodo group provides a handle for the introduction of various functionalities or for radio-labeling studies.

Furthermore, the chelating ability of the pyridyloxazole unit suggests its potential use in the design of novel catalysts. Metal complexes of this compound derivatives could exhibit unique catalytic activities in a range of organic transformations. The electronic properties of the catalyst could be fine-tuned by modifying the substituents on the pyridyl or oxazole rings, opening up possibilities for the development of highly efficient and selective catalysts.

Table 2: Potential Emerging Applications of this compound Derivatives

| Field of Application | Potential Role of the Compound | Key Research Focus |

| Materials Science | Building block for organic electronic materials | Synthesis and characterization of novel polymers and small molecules with tailored optoelectronic properties. |

| Chemical Biology | Scaffold for chemical probes and bioactive molecules | Design and synthesis of derivatives with specific biological targets and imaging applications. |

| Catalysis | Ligand for the development of novel catalysts | Synthesis of metal complexes and evaluation of their catalytic activity in various organic reactions. |

Q & A

Q. What are the recommended synthetic routes for 2-Iodo-5-(pyridin-2-yl)oxazole?

The synthesis of oxazole derivatives often employs the Hantzsch or Fischer methods, leveraging α-aminocarbonyl precursors or cyanohydrin-aldehyde condensations, respectively . For iodinated oxazoles like this compound, a two-step approach is typical:

Oxazole Core Formation : Condense pyridin-2-yl-carboxaldehyde with an α-iodo-α-aminoketone precursor under acidic conditions (e.g., PCl₃ in ethanol) to form the oxazole ring .

Iodination : Introduce iodine via electrophilic substitution or metal-catalyzed cross-coupling (e.g., using molecular iodine with CuI catalysis) .

Validation : Confirm regioselectivity using / NMR and high-resolution mass spectrometry (HRMS) .

Q. What safety precautions are necessary when handling this compound?

Based on structurally related oxazole derivatives:

- PPE : Wear nitrile gloves, chemical-resistant suits, and EN 166-certified safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to minimize inhalation of aerosols or dust .

- First Aid : For skin exposure, wash with soap/water; for eye contact, rinse with water for ≥15 minutes .

- Storage : Keep in airtight containers away from ignition sources due to potential flammability .

Q. How can the structure of this compound be confirmed?

- Spectroscopy :

- X-ray Crystallography : Resolve molecular geometry and confirm iodine placement .

- Elemental Analysis : Match experimental C/H/N percentages with theoretical values (±0.3%) .

Advanced Research Questions

Q. How does the iodine substituent influence reactivity in cross-coupling reactions?

The iodine atom at the 2-position of oxazole acts as a leaving group, enabling:

- Suzuki-Miyaura Coupling : React with aryl boronic acids using Pd(PPh₃)₄ catalyst in DMF/H₂O (yields: 70–85%) .

- Sonogashira Coupling : Form alkynylated derivatives with terminal alkynes under CuI/Pd catalysis .

Challenges : Competing side reactions (e.g., dehalogenation) require inert atmospheres and optimized ligand ratios .

Q. What design strategies optimize bioactivity in oxazole-based anticancer agents?

- Electron Modulation : Introduce electron-donating groups (e.g., -OCH₃) at the pyridine ring to enhance DNA intercalation .

- Targeted Functionalization : Attach sulfonyl or trifluoromethyl groups to improve selectivity for tubulin or STAT3 inhibition .

- SAR Studies : Test substituent effects on IC₅₀ values in cancer cell lines (e.g., A549 lung cancer) to identify potency trends .

Q. What challenges arise in regioselective functionalization of the oxazole ring?

- Competing Reactivity : The pyridine nitrogen directs electrophilic substitution to the 4-position, complicating 5-substitution .

- Mitigation : Use directing groups (e.g., -SO₂CF₃) or transition-metal templates (e.g., Pd-mediated C-H activation) to steer reactivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the 2-position .

Q. How can green chemistry principles be applied to synthesize this compound?

- Solvent Reduction : Replace traditional solvents (THF, DCM) with cyclopentyl methyl ether (CPME) or ethanol/water mixtures .

- Catalysis : Use immobilized Pd nanoparticles or enzyme-mediated iodination to reduce heavy-metal waste .

- Microwave Assistance : Accelerate reaction times (e.g., 30 minutes vs. 12 hours) for higher yields and lower energy use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.